REACTION_CXSMILES
|
C1C(N=N[CH:9]2[C:13](=O)[N:12]([C:15]3[CH:20]=[CH:19][C:18](S([O-])(=O)=O)=[CH:17][CH:16]=3)N=[C:10]2[C:25]([O-:27])=O)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+]>O>[CH:15]1([N:12]2[CH2:13][CH2:9][CH2:10][C:25]2=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
Carbowax
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Carbowax
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing together the ingredients at room temperature
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
An additional ink was also prepared
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for about 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |